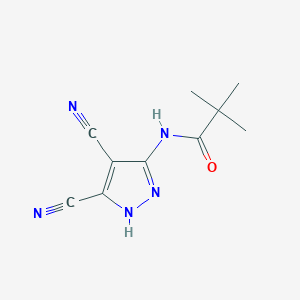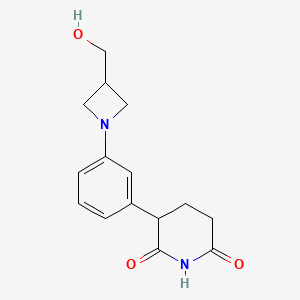
3-(3-(3-(Hydroxymethyl)azetidin-1-yl)phenyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3-(Hydroxymethyl)azetidin-1-yl)phenyl)piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a piperidine-2,6-dione core, which is functionalized with a phenyl group substituted with a hydroxymethyl azetidine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(Hydroxymethyl)azetidin-1-yl)phenyl)piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine-2,6-dione Core: This can be achieved through the cyclization of appropriate diketone precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative.
Substitution with Hydroxymethyl Azetidine: The final step involves the substitution of the phenyl group with a hydroxymethyl azetidine moiety. This can be accomplished through nucleophilic substitution reactions using azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(3-(Hydroxymethyl)azetidin-1-yl)phenyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl groups in the piperidine-2,6-dione core can be reduced to form hydroxyl derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(3-(3-(Hydroxymethyl)azetidin-1-yl)phenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-(3-(Hydroxymethyl)azetidin-1-yl)phenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression levels . These actions are mediated through the modulation of gene expression and protein-protein interactions, which can lead to therapeutic effects in diseases like sickle cell disease and β-thalassemia.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione: Similar structure but with a different substitution pattern on the phenyl group.
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Another piperidine-2,6-dione derivative with different substituents.
Uniqueness
3-(3-(3-(Hydroxymethyl)azetidin-1-yl)phenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
3-[3-[3-(hydroxymethyl)azetidin-1-yl]phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H18N2O3/c18-9-10-7-17(8-10)12-3-1-2-11(6-12)13-4-5-14(19)16-15(13)20/h1-3,6,10,13,18H,4-5,7-9H2,(H,16,19,20) |
Clé InChI |
HKOWZPUYBDSILA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1C2=CC(=CC=C2)N3CC(C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


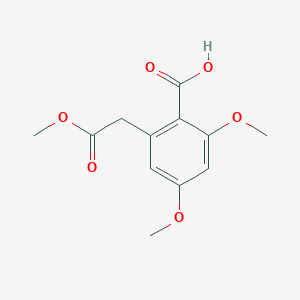
![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
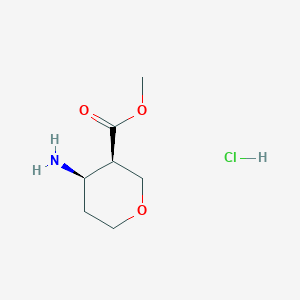
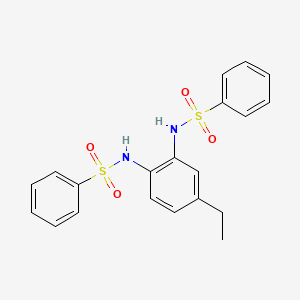

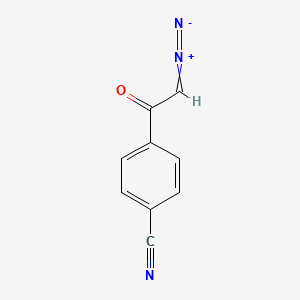
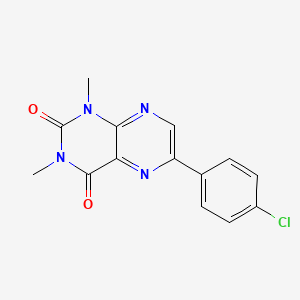
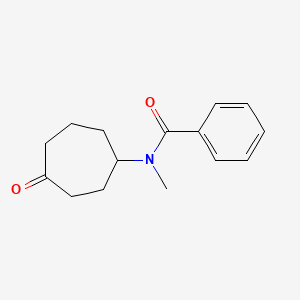
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
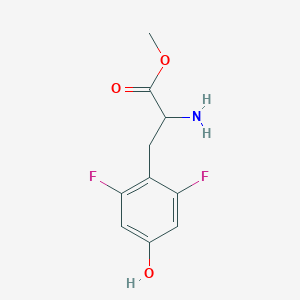
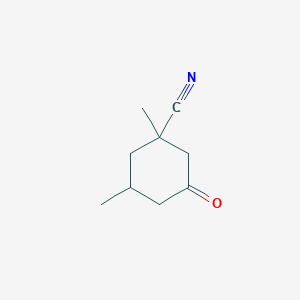
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)

